molecular formula C13H18N2O2 B4439183 N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No. B4439183
M. Wt: 234.29 g/mol
InChI Key: XIGAGTPYXKLJLU-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as ME-2, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is not fully understood, but it is believed to act on multiple pathways within cells. In neuroscience, N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases. In cancer research, N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In neuroscience, N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to increase levels of antioxidants and decrease levels of pro-inflammatory cytokines. In cancer research, N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments is that it has been shown to have low toxicity and few side effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are many potential future directions for research on N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. In neuroscience, further studies could explore its potential therapeutic applications for neurodegenerative diseases and its effects on neuronal signaling pathways. In cancer research, further studies could explore its potential as a cancer treatment and its effects on tumor growth and metastasis. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide and to optimize its synthesis and delivery methods for potential therapeutic applications.

Scientific Research Applications

N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied for its potential applications in various areas of scientific research, including neuroscience and cancer research. In neuroscience, N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(2-methoxyethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment.

properties

IUPAC Name

N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-9-7-14-13(16)15-8-6-11-4-2-3-5-12(11)10-15/h2-5H,6-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGAGTPYXKLJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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